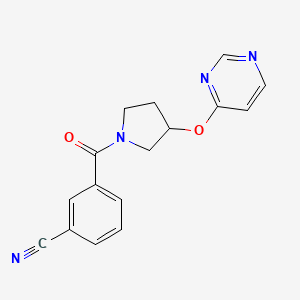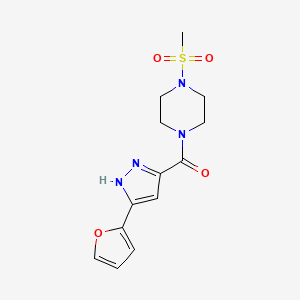
(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a furan ring, a pyrazole ring, a piperazine ring, and a methylsulfonyl group. The presence of these groups could potentially give the compound a range of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, which could contribute to the compound’s stability. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding and other interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple rings and functional groups in this compound could give it a range of properties, such as a relatively high boiling point and the ability to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Singaravelu and Bhadusha (2022) reported the use of a novel organic compound similar in structure for the prevention of corrosion on mild steel in an acidic medium. Their study highlights the potential of such compounds as corrosion inhibitors, which are crucial in extending the lifespan of metal structures and components in industrial applications (Singaravelu & Bhadusha, 2022).
Biological Activities
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, which include structures similar to the specified compound. They explored these derivatives for their herbicidal and insecticidal activities, suggesting that such compounds can be potential agents in agricultural applications to protect crops from pests and weeds (Wang et al., 2015).
Antibacterial and Anti-inflammatory Agents
Ravula et al. (2016) investigated novel pyrazoline derivatives for their anti-inflammatory and antibacterial activities. The study emphasizes the role of furan-2-yl substituted compounds in developing new therapeutic agents, showcasing their potential in treating inflammation and bacterial infections (Ravula et al., 2016).
Anticancer Therapy
Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects in mouse models. Their findings suggest the promise of such compounds in anticancer therapy, particularly in inhibiting tumor growth and tumor-induced angiogenesis (Chandrappa et al., 2010).
Antimicrobial Activity
Sanjeeva et al. (2022) synthesized new pyrazole and isoxazole derivatives, including compounds with similarities to the specified chemical, and tested them for antimicrobial activity. The results demonstrated their effectiveness against several bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOEGHPUNEFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

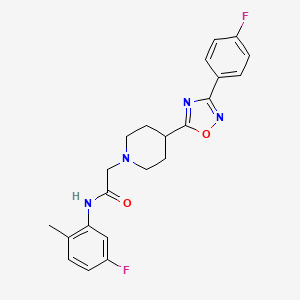
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)

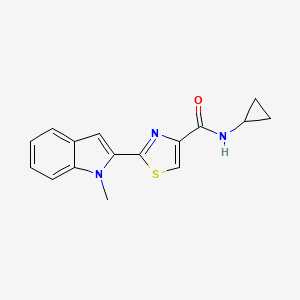

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2394114.png)
![5-(2-chloro-4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2394115.png)

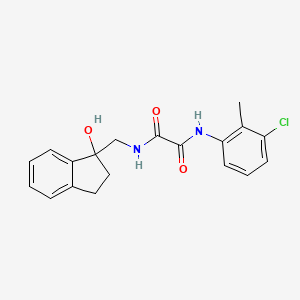
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2394120.png)
![1-(2-Ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2394121.png)
